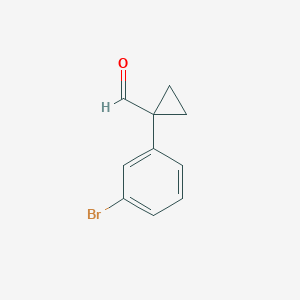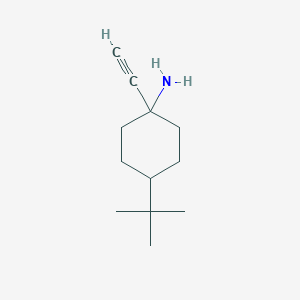
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 3-bromo-phenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3-bromo-benzaldehyde, using reagents like diazomethane or other cyclopropanation agents. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde can undergo various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.
Reduction: 1-(3-Bromo-phenyl)-cyclopropanemethanol.
Substitution: 1-(3-Methoxy-phenyl)-cyclopropanecarbaldehyde.
Applications De Recherche Scientifique
1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom on the phenyl ring may also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromo-phenyl)-cyclopropanecarbaldehyde
- 1-(3-Chloro-phenyl)-cyclopropanecarbaldehyde
- 1-(3-Bromo-phenyl)-cyclopropanecarbonitrile
Uniqueness: Compared to its analogs, the bromine atom provides distinct electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C10H9BrO |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
1-(3-bromophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |
Clé InChI |
AFRYNNOVGPGFFN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)

![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)



![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)


![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
